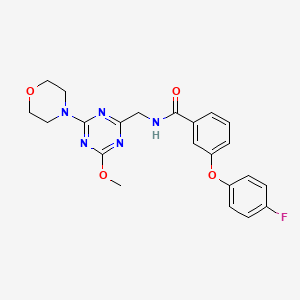

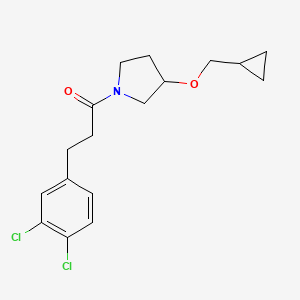

![molecular formula C23H29N7O2 B2951807 1,6,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923687-28-9](/img/structure/B2951807.png)

1,6,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA, RNA, and ATP. The phenylpiperazine moiety suggests potential activity as a receptor ligand, as this structure is common in many pharmaceuticals .

作用機序

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities, including antiviral , antipsychotic , antimicrobial , anti-HIV-1 , and MC4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

For instance, docking studies of similar compounds have indicated new hydrogen bonding between the nitrogen atom of the piperazine moiety and the oxygen atom of the main chain of certain residues, which may contribute to increased activity .

Biochemical Pathways

Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and α-glucosidase . Inhibition of these enzymes can affect various biochemical pathways, including neurotransmission and carbohydrate metabolism.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drugability of a compound, considering factors such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity.

Result of Action

Similar compounds have shown potent inhibitory activity against enzymes such as ache, bche, and α-glucosidase . Inhibition of these enzymes can lead to increased acetylcholine levels in the synaptic cleft, potentially affecting neurotransmission, and inhibition of α-glucosidase can affect carbohydrate metabolism.

特性

IUPAC Name |

4,7,8-trimethyl-6-[3-(4-phenylpiperazin-1-yl)propyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O2/c1-16-17(2)30-19-20(26(3)23(32)25-21(19)31)24-22(30)29(16)11-7-10-27-12-14-28(15-13-27)18-8-5-4-6-9-18/h4-6,8-9H,7,10-15H2,1-3H3,(H,25,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMMOQYCAQNGRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16419228 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Ethyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2951725.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2951729.png)

![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate](/img/structure/B2951737.png)

![N-(4-ethylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2951741.png)

![10,13-Dimethyl-17-[(trimethylsilyl)oxy]-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B2951743.png)

![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2951747.png)